molecular formula C15H12ClFN2O4 B5878656 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No. B5878656
M. Wt: 338.72 g/mol
InChI Key: ZGRJZPYQEXSALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is a member of the benzamide family and has been found to possess unique properties that make it suitable for use in various scientific studies. In

Scientific Research Applications

3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide has been found to have potential applications in various scientific studies. One of its primary uses is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. It has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that play a role in the inflammatory response and cancer cell growth. It is believed that the compound achieves this by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide has several biochemical and physiological effects. It has been found to reduce inflammation and cancer cell growth in vitro and in vivo. It also has the potential to modulate the immune response and improve the overall health of the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide in lab experiments is its high potency and specificity. It can be used at low concentrations, which reduces the risk of toxicity and unwanted side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective analogs of the compound that can be used for the treatment of specific diseases. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves the reaction of 4-fluoro-3-nitroaniline with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-10-4-5-12(17)13(8-10)19(21)22/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRJZPYQEXSALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

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